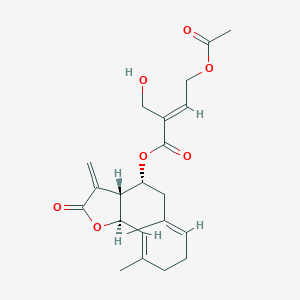

8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide

Description

8β-(4-Acetoxy-5-hydroxytigloyloxy)costunolide (CAS: 109770-86-7) is a costunolide derivative, a sesquiterpene lactone characterized by esterification at the 8β position with a 4-acetoxy-5-hydroxytigloyloxy group. Costunolide, its parent compound, is a bioactive sesquiterpene lactone widely studied for its anti-inflammatory, anti-cancer, and anti-microbial properties . The modification at the 8β position in this derivative introduces structural complexity that may influence its solubility, metabolic stability, and biological activity. This compound is commercially available for research purposes through suppliers like ChemFaces and Topscience, typically in milligram-scale quantities (e.g., ¥3750/5mg) .

Properties

Molecular Formula |

C22H28O7 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-(hydroxymethyl)but-2-enoate |

InChI |

InChI=1S/C22H28O7/c1-13-6-5-7-14(2)11-19(20-15(3)21(25)28-18(20)10-13)29-22(26)17(12-23)8-9-27-16(4)24/h7-8,10,18-20,23H,3,5-6,9,11-12H2,1-2,4H3/b13-10+,14-7+,17-8+/t18-,19-,20+/m1/s1 |

InChI Key |

CUJJANFZVGSCSV-UHIMBCETSA-N |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)OC(=O)/C(=C/COC(=O)C)/CO)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C(=CCOC(=O)C)CO)C(=C)C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxyquinoline typically involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. The reaction involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction conditions include heating the mixture to a high temperature to facilitate the formation of the quinoline ring .

Industrial Production Methods

In industrial settings, the production of 8-Hydroxyquinoline can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as the Skraup synthesis but is optimized for large-scale production. The use of catalysts and controlled reaction conditions helps in achieving high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyquinoline undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-8-carboxylic acid.

Reduction: Reduction of 8-Hydroxyquinoline can lead to the formation of 8-aminoquinoline.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like phosphorus tribromide or thionyl chloride.

Major Products Formed

Oxidation: Quinoline-8-carboxylic acid.

Reduction: 8-Aminoquinoline.

Substitution: Various halogenated or alkylated derivatives of 8-Hydroxyquinoline.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Properties

Research indicates that 8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer cell lines. The compound's mechanism of action involves the modulation of signaling pathways related to cell growth and survival, making it a candidate for further development as an anticancer agent.

2. Anti-inflammatory Effects

The compound also demonstrates significant anti-inflammatory activity. It has been observed to inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This property suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

3. Antimicrobial Activity

8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide shows synergistic effects when combined with other natural extracts, enhancing antimicrobial activities. This characteristic opens avenues for its application in developing new antimicrobial therapies, particularly against resistant strains of bacteria and fungi .

Biochemical Applications

1. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it can inhibit cyclooxygenase (COX) enzymes, which are implicated in pain and inflammation pathways. This inhibition may provide therapeutic benefits in pain management and inflammation control .

2. Interaction Studies

Interaction studies involving 8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide have revealed its potential to enhance the efficacy of other therapeutic agents. By studying these interactions, researchers aim to develop combination therapies that could improve treatment outcomes for various diseases .

Agricultural Applications

1. Biopesticides

Given its antimicrobial properties, 8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide is being explored as a natural pesticide alternative. Its ability to combat plant pathogens could lead to the development of eco-friendly agricultural practices that reduce reliance on synthetic chemicals .

2. Plant Growth Regulation

There is ongoing research into the effects of this compound on plant growth and development. Preliminary findings suggest that it may influence growth patterns and stress responses in plants, which could be beneficial for agricultural productivity under adverse conditions .

Synthesis and Modification

The synthesis of 8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide can be achieved through various methods, including extraction from natural sources and chemical synthesis techniques. These methods allow for the production of the compound in sufficient quantities for research and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 8-Hydroxyquinoline involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in cells. This chelation property is crucial for its antimicrobial and anticancer activities, as it can deprive pathogens and cancer cells of essential metal ions required for their growth and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below highlights structural differences between 8β-(4-Acetoxy-5-hydroxytigloyloxy)costunolide and related sesquiterpene lactones:

| Compound Name | CAS Number | Substituents at 8β Position | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| 8β-(4-Acetoxy-5-hydroxytigloyloxy)costunolide | 109770-86-7 | 4-Acetoxy-5-hydroxytigloyloxy | C₂₇H₃₄O₉ | Acetoxy, hydroxyl, ester linkage |

| 8β-(4-Hydroxytigloyloxy)ovatifolin | 554449-27-3 | 4-Hydroxytigloyloxy | C₂₅H₃₂O₈ | Hydroxyl, ester linkage |

| Chromolaenide | 66148-25-2 | Unspecified tigloyloxy derivatives | C₂₅H₃₀O₇ | Ester linkage, unsaturated bonds |

| Costunolide-cysteine conjugate | N/A | Cysteine moiety | C₂₀H₂₉NO₅S | Thioether, amino acid conjugation |

| Costunolide-glutathione conjugate | N/A | Glutathione moiety | C₂₅H₃₅N₃O₉S | Tripeptide conjugation |

Key Observations :

- Unlike cysteine or glutathione conjugates (which are detoxification products in plants), the tigloyloxy derivatives retain ester linkages that may influence receptor binding or enzymatic interactions .

Anti-Cancer Properties

- Costunolide: Exhibits dose-dependent anti-proliferative effects in bladder cancer (T24 cells) via ROS-mediated apoptosis and mitochondrial dysfunction . It also suppresses skin cancer (A431 cells) by modulating ERK, STAT3, and Bcl-2 pathways .

- The acetoxy group may alter pharmacokinetics, such as prolonged half-life or enhanced target engagement .

- Chromolaenide: Limited data, but related sesquiterpenes often show cytotoxic activity against cancer cell lines via NF-κB inhibition .

Anti-Microbial and Anti-Inflammatory Effects

- Costunolide: Demonstrates anti-fungal and anti-viral properties, linked to its α-methylene-γ-lactone moiety, which reacts with thiol groups in microbial proteins .

Commercial Availability and Cost

| Compound | Supplier | Price (5 mg) | Purity |

|---|---|---|---|

| 8β-(4-Acetoxy-5-hydroxytigloyloxy)costunolide | Yunnan Xili Biotechnology | ¥3750 | ≥98% |

| 8β-(4-Hydroxytigloyloxy)ovatifolin | Yunnan Xili Biotechnology | ¥4150 | ≥98% |

| Chromolaenide | Yunnan Xili Biotechnology | ¥4250 | ≥98% |

| Costunolide | Topscience | Not listed | ≥95% |

Biological Activity

8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide is a sesquiterpene lactone derived from various plant sources, particularly those belonging to the Asteraceae family. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | (6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-methylbut-2-enoate |

| Molecular Formula | C20H26O4 |

| CAS Number | 109770-86-7 |

Anti-inflammatory Activity

Studies have demonstrated that 8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide exhibits significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines. The compound's mechanism involves the suppression of NF-kB signaling pathways, which are critical in mediating inflammatory responses .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using several assays. In vitro studies indicate that it effectively scavenges free radicals and reduces oxidative stress markers in cell cultures. For instance, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels in endothelial cells exposed to oxidative stress .

Anticancer Effects

Research into the anticancer properties of 8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide has shown promising results. The compound induces apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. Notably, it has been reported to exhibit cytotoxic effects against leukemia and breast cancer cells with lower toxicity towards normal cells.

The biological activity of 8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide is attributed to its ability to interact with multiple molecular targets:

- Inhibition of NF-kB Pathway : By preventing the activation of NF-kB, the compound reduces the expression of inflammatory mediators.

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways through modulation of mitochondrial membrane potential and caspase activation.

- Antioxidant Activity : It enhances cellular antioxidant defenses by upregulating antioxidant enzymes.

Case Studies

Several studies have highlighted the efficacy of 8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide in preclinical models:

- Study on Inflammation : A study conducted on RAW264.7 macrophages showed that treatment with this compound significantly reduced nitric oxide production and pro-inflammatory cytokine levels compared to untreated controls .

- Anticancer Study : In a study involving human breast cancer cell lines (MCF-7), 8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide induced apoptosis at concentrations as low as 10 µM, demonstrating its potential as a therapeutic agent for breast cancer.

Q & A

Basic Research Questions

Q. What are the established methods for isolating and purifying 8β-(4-Acetoxy-5-hydroxytigloyloxy)costunolide from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or preparative HPLC. Given its sesquiterpene lactone structure, silica gel chromatography with gradient elution (hexane/ethyl acetate) is commonly employed. Fraction purity is monitored via TLC and confirmed by NMR and mass spectrometry . Researchers should prioritize plant material authentication and solvent optimization to maximize yield while minimizing co-eluting contaminants.

Q. How is the structural integrity of 8β-(4-Acetoxy-5-hydroxytigloyloxy)costunolide verified in laboratory settings?

- Methodological Answer : Structural confirmation requires a combination of 1D/2D NMR (e.g., H, C, COSY, HMBC) to assign stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) validates molecular formula. X-ray crystallography may be used if crystals are obtainable. Researchers should cross-reference spectral data with published literature for sesquiterpene lactones to resolve ambiguities, particularly in acetate and hydroxyl group positioning .

Q. What are the primary pharmacological targets currently under investigation for this compound?

- Methodological Answer : Preliminary studies on structurally related sesquiterpene lactones suggest anti-inflammatory, anticancer, and antimicrobial targets. Researchers should design in vitro assays (e.g., NF-κB inhibition for anti-inflammatory activity, MTT assays for cytotoxicity) to identify specific targets. Target validation requires siRNA knockdown or CRISPR-Cas9 models to confirm mechanistic pathways .

Advanced Research Questions

Q. What experimental designs are optimal for studying the dose-dependent effects of 8β-(4-Acetoxy-5-hydroxytigloyloxy)costunolide in in vivo models?

- Methodological Answer : A factorial design with multiple dose levels (e.g., low, medium, high) and control groups is recommended to assess efficacy and toxicity. Include time-course analyses to evaluate pharmacokinetics. Use stratified randomization to minimize confounding variables. Advanced designs, such as response surface methodology (RSM), can model non-linear dose-response relationships . Ensure compliance with ethical guidelines for animal studies.

Q. How can researchers reconcile discrepancies in reported bioactivity data across different studies on this compound?

- Methodological Answer : Discrepancies may arise from variations in compound purity, assay conditions, or biological models. Conduct meta-analyses to identify trends, and validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays). Standardize protocols (e.g., ATP levels for cytotoxicity assays) and report detailed metadata (e.g., solvent used, cell passage number). Theoretical frameworks, such as structure-activity relationship (SAR) models, can contextualize conflicting results .

Q. What advanced spectroscopic techniques are recommended for analyzing degradation products of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH) coupled with LC-MS/MS or UPLC-QTOF can identify degradation pathways. Use multivariate analysis (e.g., PCA) to correlate degradation products with storage parameters. For structural elucidation of degradants, employ H-C HSQC and NOESY to distinguish regioisomers. Document degradation kinetics using Arrhenius modeling to predict shelf-life .

Theoretical and Methodological Frameworks

Q. How can a conceptual framework guide the investigation of this compound’s mechanism of action?

- Methodological Answer : Link hypotheses to established theories, such as the role of sesquiterpene lactones in modulating reactive oxygen species (ROS) or apoptosis pathways. Use systems biology approaches (e.g., network pharmacology) to map multi-target interactions. Validate findings with knockout models or competitive binding assays. Theoretical alignment ensures reproducibility and contextualizes novel discoveries within broader biochemical paradigms .

Q. What statistical approaches are critical for analyzing synergistic effects between 8β-(4-Acetoxy-5-hydroxytigloyloxy)costunolide and other bioactive compounds?

- Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy, antagonism, or additive effects. Bayesian hierarchical modeling can account for inter-experiment variability. For high-throughput screens, apply machine learning algorithms (e.g., random forests) to prioritize synergistic pairs. Report confidence intervals and effect sizes to enhance interpretability .

Data Reporting Standards

- Structural Data : Report NMR chemical shifts, coupling constants, and HRMS m/z values in supplementary materials.

- Bioactivity Data : Include IC, EC, and selectivity indices with standard deviations. Specify assay conditions (e.g., pH, temperature).

- Experimental Replicates : Use ≥3 biological replicates and statistical tests (e.g., ANOVA with post-hoc corrections) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.